TC-G 1001 -

TC-G 1001

Catalog Number: EVT-254553
CAS Number:
Molecular Formula: C17H11FN2O3S
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GPR35 agonist (pEC50 values are 7.59 and 8.36 for β-arrestin and Gαq-i5 Ca2+ assays respectively). Displays 1000-fold greater potency at human GPR35 receptors relative to mouse and rat GPR35 orthologs in an IP1 accumulation assay. More potent than zaprinast.
Overview

TC-G 1001 is a synthetic compound recognized for its role as a potent agonist of the G protein-coupled receptor 35 (GPR35). This receptor is implicated in various physiological processes, including modulation of pain and inflammation. The compound has an effective concentration (EC50) of 26 nM in the β-arrestin assay and 3.2 nM in the calcium release assay, indicating its high potency in activating GPR35 . The chemical structure of TC-G 1001 is defined by its unique molecular configuration, which facilitates its interaction with the receptor.

Source

TC-G 1001 is synthesized for research purposes and is cataloged under the Chemical Abstracts Service number 494191-73-0. It is primarily used in laboratory settings to explore the biological functions of GPR35 and its potential therapeutic applications .

Classification

TC-G 1001 falls under the category of small molecule pharmacological agents, specifically classified as a GPR35 agonist. Its classification is significant for understanding its mechanism of action and potential therapeutic uses in modulating GPR35-related pathways.

Synthesis Analysis

Methods

The synthesis of TC-G 1001 typically involves multi-step organic reactions, which may include:

  • Reagents: Various organic reagents are utilized to construct the molecular framework of TC-G 1001.
  • Solvents: Organic solvents are employed to facilitate reactions, ensuring solubility and reactivity of intermediates.
  • Purification Techniques: After synthesis, purification methods such as chromatography are used to isolate TC-G 1001 from by-products.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The final product is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and composition.

Molecular Structure Analysis

Structure

The molecular structure of TC-G 1001 can be described by its specific arrangement of atoms, which includes:

  • Functional Groups: The presence of specific functional groups that interact with GPR35.
  • Chirality: The stereochemistry that may influence its biological activity.

Data

Chemical Reactions Analysis

Reactions

TC-G 1001 participates in several chemical reactions relevant to its function:

  • Agonistic Activity: Binding to GPR35 leads to receptor activation, initiating downstream signaling pathways.
  • Metabolic Stability: Investigations into how TC-G 1001 is metabolized can reveal insights into its stability and duration of action within biological systems.

Technical Details

The interactions between TC-G 1001 and GPR35 can be studied using various biochemical assays that measure changes in cellular signaling upon receptor activation. These assays include β-arrestin recruitment assays and calcium mobilization tests.

Mechanism of Action

Process

The mechanism by which TC-G 1001 exerts its effects involves:

  1. Receptor Binding: TC-G 1001 binds to the GPR35 receptor.
  2. Signal Transduction: This binding activates intracellular signaling cascades mediated by G proteins.
  3. Physiological Response: Activation leads to various biological responses, such as modulation of inflammatory pathways.

Data

Quantitative data from pharmacological studies provide insights into the efficacy and potency of TC-G 1001 as a GPR35 agonist, supporting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TC-G 1001 is typically presented as a solid or crystalline substance.
  • Solubility: It exhibits solubility in organic solvents, which is essential for its use in biological assays.

Chemical Properties

  • Stability: The compound's stability under various conditions (e.g., temperature, pH) affects its usability in experiments.
  • Reactivity: Understanding how TC-G 1001 reacts with other substances helps predict its behavior in biological systems.

Relevant data regarding these properties can be derived from analytical techniques such as high-performance liquid chromatography (HPLC) and ultraviolet-visible spectroscopy.

Applications

TC-G 1001 has significant scientific applications, including:

  • Research on G Protein-Coupled Receptors: As an agonist of GPR35, it aids in elucidating the physiological roles of this receptor.
  • Drug Development: Insights gained from studies involving TC-G 1001 may contribute to developing new therapies targeting conditions associated with GPR35 dysregulation, such as pain or metabolic disorders.
  • Pharmacological Studies: It serves as a valuable tool for pharmacologists studying receptor-ligand interactions and signal transduction mechanisms.
Introduction to TC-G 1001 and GPR35 Receptor Biology

Overview of GPR35 as an Orphan G Protein-Coupled Receptor

G protein-coupled receptor 35 (GPR35) belongs to the Class A rhodopsin-like GPCR family and was first identified in 1998. Despite significant research efforts, it retains its designation as an "orphan" receptor due to the absence of a universally accepted endogenous ligand. GPR35 exhibits a distinct tissue expression profile, with high abundance in the gastrointestinal tract (particularly ileum and colon), immune cells (neutrophils, macrophages, dendritic cells), liver, and pancreas [5] [7] [9]. The receptor exists as multiple isoforms in humans, with GPR35a (309 amino acids) and GPR35b (340 amino acids) being the best characterized. The longer GPR35b isoform, featuring an extended N-terminus, demonstrates reduced G protein coupling efficiency but enhanced β-arrestin interaction compared to GPR35a, suggesting isoform-specific signaling biases [9] [10].

Structurally, GPR35 conforms to the classic GPCR architecture with seven transmembrane domains, yet it possesses unique features within its ligand-binding pockets that contribute to pronounced species-dependent pharmacology. Sequence identity between human and rodent orthologs is approximately 75%, but critical differences in extracellular loop 2 and transmembrane domain 7 significantly impact ligand recognition and functional responses [5] [6]. This structural divergence complicates translational research and necessitates species-specific pharmacological tools.

Role of GPR35 in Physiological and Pathological Processes

GPR35 participates in diverse physiological processes through complex and sometimes paradoxical signaling mechanisms. The receptor primarily couples to Gαi/o and Gα₁₂/₁₃ proteins, leading to inhibition of adenylate cyclase, reduced cAMP production, and activation of Rho-mediated pathways [9]. These signaling cascades regulate essential cellular functions:

  • Metabolic Homeostasis: In hepatocytes, GPR35 activation promotes cholesterol efflux through the STARD4-mediated pathway, enhancing conversion to bile acids via upregulation of CYP7A1 and CYP8B1 enzymes. This pathway demonstrates protective effects against nonalcoholic steatohepatitis (NASH) in preclinical models [3] [4].
  • Immune Regulation: GPR35 exhibits dual pro- and anti-inflammatory roles depending on cellular context. In neutrophils and macrophages, it promotes chemotaxis and pro-inflammatory cytokine production via Gα₁₂/₁₃-mediated Rho activation and PI3K/AKT/NF-κB pathways. Conversely, in intestinal tissues, GPR35 activation suppresses inflammatory mediators and promotes regulatory T-cell differentiation through β-arrestin-dependent ERK signaling [9] [10].
  • Disease Associations: Genetic polymorphisms in GPR35 are linked to inflammatory bowel disease (IBD), type 2 diabetes, coronary artery disease, and several cancers. Elevated GPR35b expression in gastric and colorectal tumors suggests oncogenic potential, while reduced hepatic expression correlates with NASH progression [4] [7] [9].

Rationale for Developing TC-G 1001 as a Selective Agonist

The development of TC-G 1001 addressed critical limitations of early GPR35 agonists:

  • Species Selectivity Issues: Endogenous candidates like kynurenic acid exhibit >10-fold higher potency at rodent versus human GPR35 (EC₅₀ human: ~217 μM; rat: ~66 μM), complicating translational research [6].
  • Low Potency and Specificity: Kynurenic acid activates multiple off-target receptors (e.g., HCAR3, adenosine A2B) at physiological concentrations, confounding mechanistic studies [6] [10].
  • Signaling Bias: Natural ligands often exhibit biased signaling—kynurenic acid fails to recruit β-arrestin to human GPR35, while synthetic agonists like zaprinast show balanced efficacy [6] [9].

TC-G 1001 emerged from high-throughput screening campaigns specifically designed to identify potent, species-optimized, and synthetically tractable agonists for mechanistic and therapeutic exploration [1] [2].

Properties

Product Name

TC-G 1001

IUPAC Name

4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9-

InChI Key

SYCKPHBALHXMIR-ZROIWOOFSA-N

SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F

Synonyms

4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.